molecular formula C21H44O3 B3428702 Monoglycerides CAS No. 68990-53-4

Monoglycerides

Cat. No.: B3428702
CAS No.: 68990-53-4
M. Wt: 344.6 g/mol
InChI Key: OGBUMNBNEWYMNJ-OAQYLSRUSA-N
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Mechanism of Action

Target of Action

Monoglycerides primarily target the cell membranes of organisms . They interact with the lipid bilayer and other components on the cell membrane of microorganisms, causing damage . This interaction is particularly effective against fungal and bacterial cells .

Mode of Action

This compound, being amphiphilic compounds, have both lipophilic and hydrophilic properties . This allows them to bind to the lipid bilayer of cell membranes, disrupting their structure and function . The lipophilic properties are donated by an acyl group from fatty acid and hydrophilic properties from two hydroxyl residues . This disruption can lead to cell lysis and death, particularly in fungal and bacterial cells .

Biochemical Pathways

This compound are produced both biologically and industrially . They are biosynthesized by the enzymatic hydrolysis of triglycerides by lipoprotein lipase and the enzymatic hydrolysis of diglycerides by diacylglycerol lipase . They can also be produced as an intermediate in the alkanoylation of glycerol to form fats . In the body, they are a major end product of the intestinal digestion of dietary fats .

Pharmacokinetics

The pharmacokinetics of this compound, particularly their absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by their esterification form . For example, omega-3 fatty acids esterified in this compound showed greater plasma concentrations in adults after acute supplementation compared to those esterified in ethyl esters or triglycerides . This suggests that this compound may have better bioavailability.

Result of Action

The primary result of the action of this compound is the disruption of cell membranes, leading to cell lysis and death . This gives this compound potent antifungal and antibacterial properties . In addition, they are used in food products to prevent mixtures of oils and water from separating .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound is more sustainable and less energy-intensive compared to other methods, contributing positively towards greenhouse gas mitigation . Moreover, this compound are used in various industries including food, cosmetics, pharmaceuticals, detergents, and plasticizer industries , demonstrating their versatility and adaptability to different environments.

Biochemical Analysis

Biochemical Properties

Monoglycerides are involved in several biochemical reactions, primarily acting as intermediates in lipid metabolism. They interact with various enzymes, proteins, and other biomolecules. For instance, this compound are substrates for lipases, which catalyze their hydrolysis to release free fatty acids and glycerol. They also interact with phospholipases, which can further modify their structure. These interactions are essential for maintaining cellular lipid homeostasis and energy production .

Cellular Effects

This compound influence various cellular processes, including cell signaling, gene expression, and cellular metabolism. They can modulate cell membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors. This compound have been shown to impact cell signaling pathways, such as the activation of protein kinase C, which plays a role in regulating cell growth and differentiation. Additionally, this compound can influence gene expression by acting as ligands for nuclear receptors, thereby modulating the transcription of target genes .

Molecular Mechanism

At the molecular level, this compound exert their effects through specific binding interactions with biomolecules. They can bind to and activate enzymes, such as lipases and phospholipases, leading to the hydrolysis of lipid substrates. This compound can also inhibit certain enzymes, such as acetyl-CoA carboxylase, which is involved in fatty acid synthesis. These interactions result in changes in cellular lipid composition and metabolic flux, ultimately affecting cellular function and energy balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to their stability and degradation. This compound are relatively stable under physiological conditions but can undergo hydrolysis to release free fatty acids and glycerol. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism and gene expression. These effects are often dose-dependent and can vary based on the specific monoglyceride and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects on lipid metabolism and energy balance. At high doses, they can cause adverse effects, such as lipid accumulation and inflammation. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that excessive intake of this compound can lead to liver and kidney damage in animal models .

Metabolic Pathways

This compound are involved in several metabolic pathways, including lipid metabolism and energy production. They are substrates for lipases, which hydrolyze them to release free fatty acids and glycerol. These products can then enter various metabolic pathways, such as beta-oxidation and gluconeogenesis, to produce energy. This compound can also influence metabolic flux by modulating the activity of key enzymes, such as acetyl-CoA carboxylase and fatty acid synthase .

Transport and Distribution

Within cells and tissues, this compound are transported and distributed through specific transporters and binding proteins. For example, fatty acid-binding proteins can facilitate the intracellular transport of this compound to various organelles, such as the mitochondria and endoplasmic reticulum. This compound can also be incorporated into lipoproteins for transport in the bloodstream. Their localization and accumulation can affect their biological activity and function .

Subcellular Localization

This compound are localized in various subcellular compartments, including the cell membrane, cytoplasm, and organelles. Their activity and function can be influenced by their subcellular localization. For instance, this compound in the cell membrane can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins. Post-translational modifications, such as phosphorylation, can also direct this compound to specific compartments, influencing their biological activity .

Chemical Reactions Analysis

Monoglycerides undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form peroxides and other oxidation products.

    Reduction: They can be reduced to form glycerol and fatty acids.

    Substitution: this compound can undergo substitution reactions where the fatty acid is replaced by another fatty acid or functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Acid or base catalysts are often employed in substitution reactions.

Major Products:

    Oxidation: Peroxides and other oxidation products.

    Reduction: Glycerol and fatty acids.

    Substitution: New this compound with different fatty acids or functional groups.

Comparison with Similar Compounds

  • Diglycerides
  • Triglycerides
  • Phospholipids

Monoglycerides are versatile compounds with significant applications in various fields, making them an important subject of study in both scientific research and industrial applications.

Properties

IUPAC Name

3-octadecoxypropane-1,2-diol
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InChI

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3
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InChI Key

OGBUMNBNEWYMNJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)O
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Molecular Formula

C21H44O3
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DSSTOX Substance ID

DTXSID0047799
Record name 3-(Octadecyloxy)-1,2-propanediol
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Molecular Weight

344.6 g/mol
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Physical Description

Glistening solid; [Merck Index] White powder; [MSDSonline]
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CAS No.

544-62-7, 68990-53-4
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Record name 1,2-Propanediol, 3-(octadecyloxy)-
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Record name Glycerides, C14-22 mono-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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